N-(3-Amino-2-methylphenyl)acetamide

Übersicht

Beschreibung

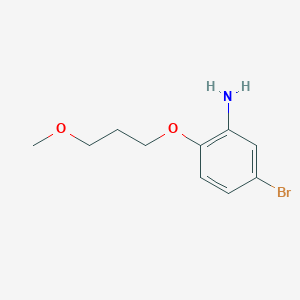

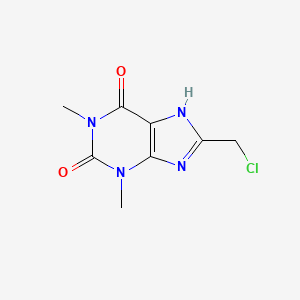

“N-(3-Amino-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 65999-76-0 . It has a molecular weight of 164.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “N-(3-amino-2-methylphenyl)acetamide” and its InChI Code is "1S/C9H12N2O/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)" . This indicates the compound’s molecular structure and arrangement of atoms.

Physical And Chemical Properties Analysis

“N-(3-Amino-2-methylphenyl)acetamide” is a powder that is stored at room temperature . It has a melting point of 143-145 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Antimalarial Drug Synthesis

- N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(3-Amino-2-methylphenyl)acetamide, is used in the synthesis of antimalarial drugs. The process involves chemoselective monoacetylation, employing catalysts like Novozym 435, and explores various acyl donors for effective synthesis (Magadum & Yadav, 2018).

Green Synthesis in Dye Production

- N-(3-Amino-4-methoxyphenyl)acetamide, another related compound, plays a crucial role in producing azo disperse dyes. A novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, highlighting an environmentally friendly approach in dye manufacturing (Zhang Qun-feng, 2008).

Opioid Kappa Agonists Development

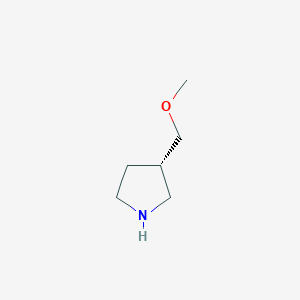

- In the development of potent and selective kappa-opioid agonists, derivatives of N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, structurally similar to N-(3-Amino-2-methylphenyl)acetamide, have been synthesized and evaluated for their efficacy. These compounds have shown significant analgesic effects in mouse models (Barlow et al., 1991).

Anticancer Drug Development

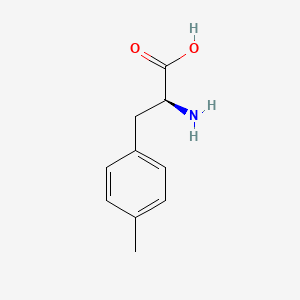

- N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally akin to the compound of interest, was synthesized and analyzed for its potential as an anticancer drug. The compound's structure was elucidated, and its anticancer activity was confirmed through in silico modeling, targeting specific cancer receptors (Sharma et al., 2018).

Herbicide Metabolism Studies

- Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide, related to N-(3-Amino-2-methylphenyl)acetamide, have been studied for their metabolism in human and rat liver microsomes. These studies help understand the metabolic pathways and potential toxicological impacts of herbicides (Coleman et al., 2000).

Synthesis of Quinolones

- Research on N-(4-Methylphenyl) acetamide, another related compound, has led to the development of methods for synthesizing 2,6-dimethyl-3-aryl-4(1H)-quinolones. These syntheses, utilizing microwave irradiation, have implications for pharmaceutical and chemical industries (Liu Chang-chu, 2014).

Coordination Complexes for Antioxidant Activity

- Pyrazole-acetamide derivatives, structurally similar to N-(3-Amino-2-methylphenyl)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes were characterized and analyzed for their antioxidant activity, highlighting potential applications in pharmacology (Chkirate et al., 2019).

Wirkmechanismus

Safety and Hazards

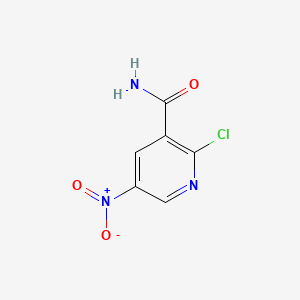

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-amino-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEOVCYRUCGICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216204 | |

| Record name | Acetamide, N-(3-amino-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)acetamide | |

CAS RN |

65999-76-0 | |

| Record name | Acetamide, N-(3-amino-2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065999760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-amino-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

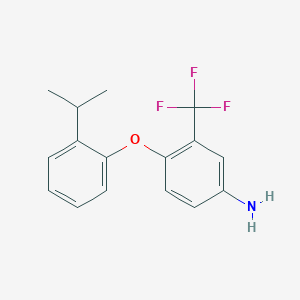

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B1345863.png)

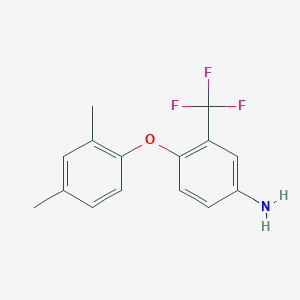

![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)

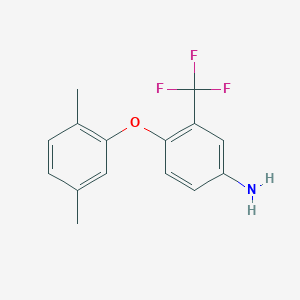

![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)